molecular formula C14H18N2O B6275190 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile CAS No. 28544-30-1

2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile

Cat. No.: B6275190
CAS No.: 28544-30-1
M. Wt: 230.3
InChI Key:
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Description

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C14H18N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile typically involves the reaction of 1-benzyl-4-hydroxypiperidine with acetonitrile under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce new substituents.

Major Products Formed

    Oxidation: Formation of 2-(1-benzyl-4-oxopiperidin-4-yl)acetonitrile.

    Reduction: Formation of 2-(1-benzyl-4-hydroxypiperidin-4-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-hydroxypiperidine: Shares the piperidine core but lacks the acetonitrile group.

    4-Hydroxypiperidine: A simpler structure without the benzyl and acetonitrile groups.

    2-(1-Benzyl-4-oxopiperidin-4-yl)acetonitrile: An oxidized derivative.

Uniqueness

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile is unique due to the presence of both the benzyl and acetonitrile groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

28544-30-1

Molecular Formula

C14H18N2O

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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